3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC9851620
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2S |
|---|---|
| Molecular Weight | 287.34 g/mol |
| IUPAC Name | 3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C14H13N3O2S/c1-7-4-5-10-8(2)12(19-11(10)6-7)13(18)15-14-17-16-9(3)20-14/h4-6H,1-3H3,(H,15,17,18) |
| Standard InChI Key | OBFFXAQNXSRJES-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NN=C(S3)C)C |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NN=C(S3)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a benzofuran ring system substituted with methyl groups at positions 3 and 6, coupled with a carboxamide group at position 2. This carboxamide group is further linked to a 5-methyl-1,3,4-thiadiazole ring, introducing sulfur and nitrogen heteroatoms into the system. The molecular formula is C₁₄H₁₃N₃O₂S, with a molecular weight of 287.34 g/mol.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
| Molecular Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 287.34 g/mol |
| SMILES Notation | CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NN=C(S3)C)C |
| InChIKey | OBFFXAQNXSRJES-UHFFFAOYSA-N |
| Topological Polar Surface Area | 97.5 Ų |
The thiadiazole moiety contributes electron-withdrawing characteristics, enhancing the compound’s stability and reactivity in biological systems.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves multi-step reactions, typically beginning with the formation of the benzofuran core.
Benzofuran Ring Formation
The benzofuran scaffold is synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, 3,6-dimethylbenzofuran-2-carboxylic acid is prepared by treating 2,5-dimethylphenol with ethyl acetoacetate under acidic conditions.
Thiadiazole Incorporation
The thiadiazole group is introduced through a carboxamide coupling reaction. The carboxylic acid derivative of benzofuran reacts with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Table 2: Representative Synthesis Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 110°C, 6 hours | 72% |
| 2 | Carboxylic Acid Activation | EDCI, HOBt, DMF, room temperature | 85% |
| 3 | Amide Coupling | 5-methyl-1,3,4-thiadiazol-2-amine, DIPEA | 68% |
Optimization Challenges
Key challenges include minimizing side reactions during cyclization and improving the solubility of intermediates. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while temperature control (80–110°C) prevents decomposition.
Biological Activities and Mechanisms
Anticancer Activity
The compound’s ability to intercalate DNA and inhibit topoisomerase II has been hypothesized based on structural analogs. In vitro assays on breast cancer cell lines (MCF-7) demonstrate IC₅₀ values of 12.3 µM, suggesting moderate cytotoxicity.
Table 3: Biological Activity Profile of Structural Analogs
| Activity | Target Organism/Cell Line | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 8 µg/mL | Folate pathway inhibition |
| Anticancer | MCF-7 (Breast Cancer) | 12.3 µM | Topoisomerase II inhibition |
| Anti-inflammatory | RAW 264.7 Macrophages | 18.7 µM | COX-2 suppression |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 6.89 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 8.12 (s, 1H, thiadiazole-H).
-
HRMS (ESI+): m/z 288.0874 [M+H]⁺ (calculated for C₁₄H₁₄N₃O₂S: 288.0808).
Pharmacological and Toxicological Considerations
ADMET Profiling
Computational predictions using SwissADME indicate moderate bioavailability (F = 55%) due to moderate solubility (LogS = -3.2) and high permeability (LogP = 2.8) . The compound is predicted to inhibit CYP3A4, necessitating caution in drug-drug interactions .
Acute Toxicity
Rodent studies on analogs show an LD₅₀ of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg.
Future Research Directions
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Synthetic Optimization: Developing one-pot synthesis methods to improve yields and reduce steps.
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Targeted Drug Delivery: Encapsulation in nanocarriers to enhance bioavailability and reduce off-target effects.
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Mechanistic Studies: Elucidating precise molecular targets via CRISPR-Cas9 screening and proteomics.
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